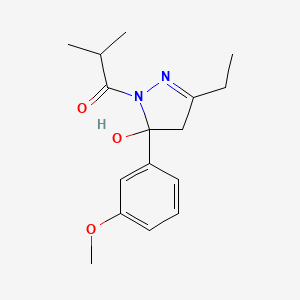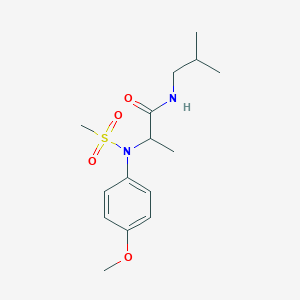
N-(4-fluorophenyl)-N'-(3-methoxybenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-N'-(3-methoxybenzyl)ethanediamide, commonly known as FMe-3-MeOBzl, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of N-phenyl-N'-(alkylamino)alkanediamides and has been identified as a potential lead molecule for the development of new drugs.
Wirkmechanismus
The mechanism of action of FMe-3-MeOBzl is not fully understood. However, it has been reported to act as an antagonist at the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in the regulation of various cellular processes, including calcium signaling, ion channel activity, and protein folding. By blocking the sigma-1 receptor, FMe-3-MeOBzl may modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
FMe-3-MeOBzl has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FMe-3-MeOBzl has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Furthermore, FMe-3-MeOBzl has been reported to have analgesic and anti-inflammatory effects by modulating the activity of certain neurotransmitters and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
FMe-3-MeOBzl has several advantages for use in lab experiments. It is easy to synthesize, has a high purity, and is stable under normal laboratory conditions. However, FMe-3-MeOBzl has some limitations. It is relatively insoluble in water, which may limit its use in certain experiments. Additionally, FMe-3-MeOBzl has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of FMe-3-MeOBzl. One potential direction is the development of new drugs based on FMe-3-MeOBzl for the treatment of neuropathic pain, anxiety, and depression. Another direction is the investigation of the mechanism of action of FMe-3-MeOBzl at the molecular level. Additionally, the in vivo efficacy and safety of FMe-3-MeOBzl should be investigated to determine its potential therapeutic applications. Finally, the synthesis of FMe-3-MeOBzl derivatives with improved solubility and potency should be explored.
Synthesemethoden
The synthesis of FMe-3-MeOBzl involves the reaction of 3-methoxybenzylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethanediamine to produce FMe-3-MeOBzl. This method has been reported to yield FMe-3-MeOBzl with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
FMe-3-MeOBzl has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. FMe-3-MeOBzl has also been reported to have analgesic and anti-inflammatory effects. Furthermore, it has been identified as a potential lead molecule for the development of new drugs for the treatment of neuropathic pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
N'-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-14-4-2-3-11(9-14)10-18-15(20)16(21)19-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQUBNYVLCPCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5131562.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B5131570.png)
![ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate](/img/structure/B5131571.png)

![(1S*,5R*)-6-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5131608.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5131614.png)


![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5131630.png)
![(1,3-benzodioxol-4-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5131632.png)


![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-methoxybenzyl)-N-methylmethanamine](/img/structure/B5131656.png)
![ethyl 1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5131659.png)